molecular formula C5H4N4O2S B1654541 Pyridine-3-sulfonyl azide CAS No. 2432-67-9

Pyridine-3-sulfonyl azide

Cat. No.: B1654541
CAS No.: 2432-67-9
M. Wt: 184.18 g/mol
InChI Key: UQOLEKZLCRBTMR-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl azide: is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl azide group at the third position

Preparation Methods

Mechanism of Action

The mechanism of action of pyridine-3-sulfonyl azide involves its ability to act as a nucleophile in substitution reactions and as a precursor to reactive intermediates in cycloaddition reactions. The sulfonyl azide group can undergo decomposition to generate nitrogen gas and a reactive nitrene intermediate, which can insert into various chemical bonds, facilitating the formation of new compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable compound in synthetic chemistry .

Biological Activity

Pyridine-3-sulfonyl azide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfonyl group and an azide functional group. The azide moiety is particularly significant for its reactivity, allowing for various chemical transformations, including radical azidation reactions. This characteristic makes it a valuable reagent in organic synthesis, especially in creating biologically active compounds.

1. Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this compound demonstrate potent antibacterial activity against various Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
21bS. aureus32 μg/mL
21dS. pneumoniae16 μg/mL
21eE. faecalis64 μg/mL

These findings suggest that the introduction of the pyridine ring enhances the compound's ability to penetrate bacterial membranes and exert bactericidal effects .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Compounds derived from it have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundCOX-2 Inhibition (IC50)
240.12 μM
250.12 μM

The anti-inflammatory potential is attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

3. Anticancer Activity

The anticancer properties of pyridine derivatives have been explored extensively. Compounds synthesized from this compound have shown promising results in inhibiting tumor cell proliferation.

CompoundCancer Cell LineIC50 (μM)
22SKBr-30.8
23MCF-71.0

These compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antibacterial Study : A series of derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics such as linezolid.
  • Anti-inflammatory Evaluation : In vivo studies showed that derivatives significantly reduced edema in animal models, confirming their anti-inflammatory activity.
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that specific derivatives inhibited cell growth effectively, indicating their potential as anticancer agents.

Properties

IUPAC Name

N-diazopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOLEKZLCRBTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473483
Record name pyridine-3-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-67-9
Record name 3-Pyridinesulfonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pyridine-3-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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